molecular formula C9H8N2O4S B12902450 3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid CAS No. 90730-07-7

3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid

Cat. No.: B12902450
CAS No.: 90730-07-7
M. Wt: 240.24 g/mol
InChI Key: RYAILRFPHUPRGR-UHFFFAOYSA-N
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Description

3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a chemical compound that features a pyrazole ring fused with a benzenesulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of both the pyrazole and sulfonic acid groups imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

In industrial settings, the production of 3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydroxy derivatives, and various substituted pyrazole compounds. These products have diverse applications in different fields.

Mechanism of Action

The mechanism of action of 3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to its combination of the pyrazole and sulfonic acid groups, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

90730-07-7

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

3-(5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C9H8N2O4S/c12-9-4-5-10-11(9)7-2-1-3-8(6-7)16(13,14)15/h1-3,5-6H,4H2,(H,13,14,15)

InChI Key

RYAILRFPHUPRGR-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1=O)C2=CC(=CC=C2)S(=O)(=O)O

Origin of Product

United States

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